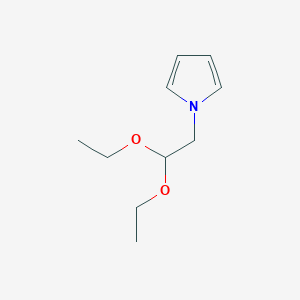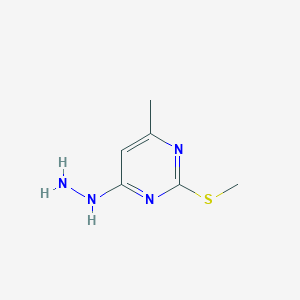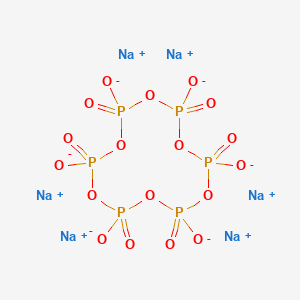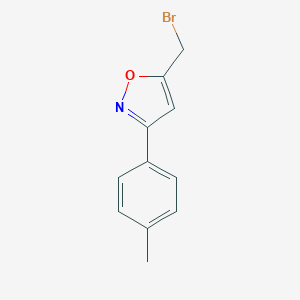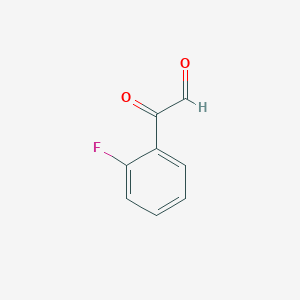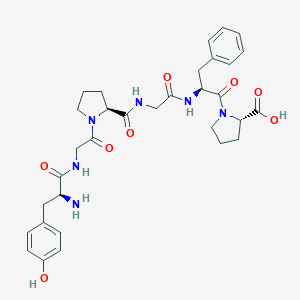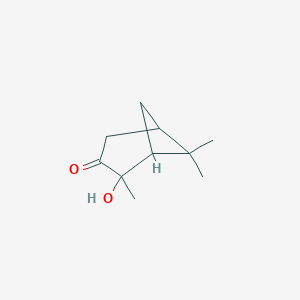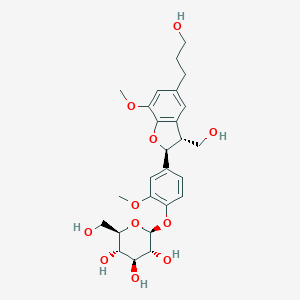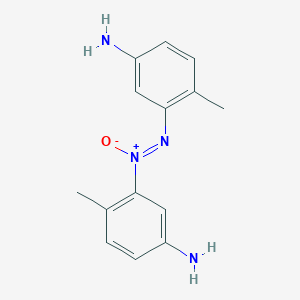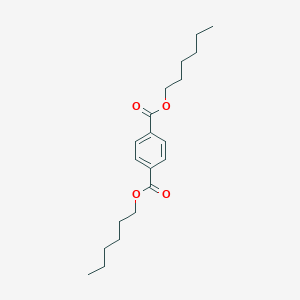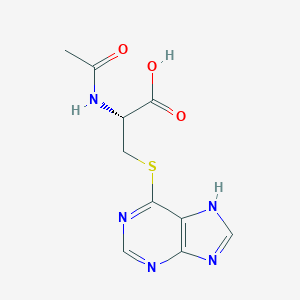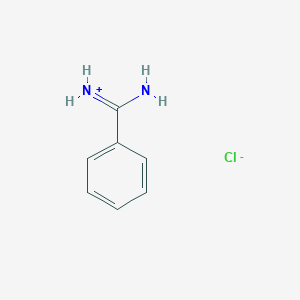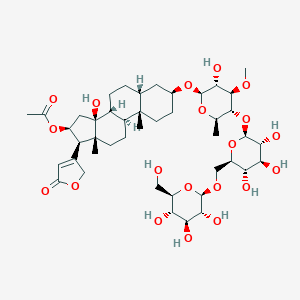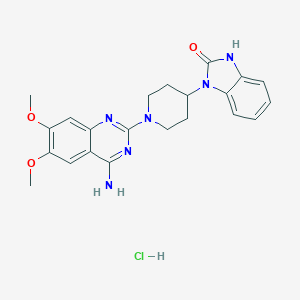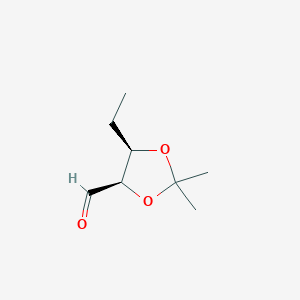
D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI), also known as 2-deoxy-D-ribose, is a sugar molecule that plays a crucial role in the synthesis of DNA and RNA. It is a deoxy sugar, which means that it lacks an oxygen atom at the 2' position of its ring structure. This unique feature makes it an important building block for nucleic acid synthesis.
作用機序
The mechanism of action of D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose is related to its role in nucleic acid synthesis. It is incorporated into the growing DNA or RNA strand by DNA polymerase or RNA polymerase, respectively. Once incorporated, it acts as a chain terminator, preventing further nucleotide addition and causing premature termination of the growing strand.
生化学的および生理学的効果
D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose has several biochemical and physiological effects. It is an important component of DNA and RNA, and its absence can lead to genetic mutations and cell death. It is also involved in the regulation of cell signaling pathways and the maintenance of cellular energy metabolism.
実験室実験の利点と制限
The advantages of using D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its instability in solution and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research involving D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose. One area of interest is the development of new nucleoside analogs for use in antiviral and anticancer therapies. Another area of interest is the study of the role of D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose in the regulation of cellular metabolism and its potential use in metabolic disorders. Additionally, the development of new synthesis methods and purification techniques could lead to improved yields and purity of D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose for use in research and drug development.
合成法
The synthesis of D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose involves the reduction of the 2-keto group of D-ribose. This can be achieved through several methods, including catalytic hydrogenation, sodium borohydride reduction, and enzymatic reduction. The most commonly used method is catalytic hydrogenation, which involves the use of a palladium catalyst and hydrogen gas.
科学的研究の応用
D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)bose has several applications in scientific research. It is commonly used in the synthesis of oligonucleotides, which are short DNA or RNA strands that are used in genetic research. It is also used in the synthesis of nucleoside analogs, which are compounds that mimic the structure of nucleosides and are used in the development of antiviral and anticancer drugs.
特性
CAS番号 |
133695-35-9 |
|---|---|
製品名 |
D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) |
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC名 |
(4R,5R)-5-ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-4-6-7(5-9)11-8(2,3)10-6/h5-7H,4H2,1-3H3/t6-,7+/m1/s1 |
InChIキー |
SQANMADRLWWSPY-RQJHMYQMSA-N |
異性体SMILES |
CC[C@@H]1[C@@H](OC(O1)(C)C)C=O |
SMILES |
CCC1C(OC(O1)(C)C)C=O |
正規SMILES |
CCC1C(OC(O1)(C)C)C=O |
同義語 |
D-erythro-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



